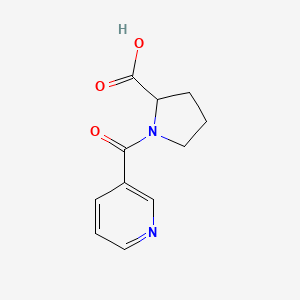

1-(3-Pyridinylcarbonyl)proline

Description

Historical Context of N-Acyl Amino Acids in Chemical Research

N-acyl amino acids (NAAAs) are a class of molecules where an acyl group is attached to the nitrogen atom of an amino acid. Their presence in biological systems has been known for a considerable time, with early examples including N-acetylglutamate and N-isovaleroylglycine found in metabolic pathways. embopress.org Historically, the synthesis of NAAAs has been a subject of interest in organic chemistry, with methods like the Schotten-Baumann reaction being employed for their preparation. researchgate.net In recent decades, the focus has expanded to their roles as signaling molecules, surfactants, and building blocks in the synthesis of more complex molecules. researchgate.netmdpi.combbwpublisher.com The development of enzymatic and chemo-enzymatic methods for their synthesis reflects a growing trend towards greener and more efficient chemical processes. researchgate.netnih.gov

Significance of Pyridine (B92270) Scaffolds in Academic Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. rsc.orgnih.govajrconline.org Its presence in numerous natural products, such as nicotine (B1678760) and vitamin B3 (niacin, or nicotinic acid), underscores its biological relevance. rsc.orgajrconline.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity and increased water solubility to molecules, which can improve their pharmacokinetic properties. nih.govajrconline.org Consequently, the pyridine motif is found in a vast number of approved drugs across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.govsciencepublishinggroup.com The versatility of pyridine chemistry allows for extensive structural modifications, making it a valuable component in the design of new therapeutic agents. frontiersin.orgderpharmachemica.com

Overview of Proline's Role in Constrained Molecular Design

Proline is a unique proteinogenic amino acid due to its cyclic structure, where the side chain is bonded to the backbone nitrogen atom. This pyrrolidine (B122466) ring imparts significant conformational rigidity to peptides and proteins. embopress.orgnih.gov The peptide bond involving proline can exist in both cis and trans conformations with a relatively small energy difference, a feature that is rare for other amino acids. nih.govimrpress.com This conformational constraint is a powerful tool in drug design, as it allows for the creation of molecules with well-defined three-dimensional structures. By restricting the conformational flexibility, it is possible to enhance binding affinity and selectivity for biological targets. Proline and its derivatives are therefore frequently incorporated into peptidomimetics and other small molecules to control their shape and biological activity. nih.govmdpi.comtandfonline.com

Academic Research Trajectory of 1-(3-Pyridinylcarbonyl)proline

A comprehensive review of publicly available academic literature reveals a notable scarcity of research focused specifically on the compound this compound, also known as N-nicotinoylproline. While this specific molecule does not appear to be the subject of extensive dedicated studies, its constituent parts and closely related analogues have been explored in various contexts.

The 3-pyridinylcarbonyl group is also known as the nicotinoyl group, derived from nicotinic acid (vitamin B3). Research on N-nicotinoyl derivatives of other amino acids and related compounds has been conducted. For instance, N-nicotinoyl-γ-aminobutyric acid (GABA), known as Picamilon, was developed as a prodrug to facilitate the transport of GABA across the blood-brain barrier. fda.govwikipedia.org This suggests a research trajectory for N-acylated amino acids with a nicotinoyl moiety focused on improving the pharmacokinetic properties of bioactive molecules.

Furthermore, the conjugation of proline with various heterocyclic scaffolds is a common strategy in medicinal chemistry. nih.gov For example, benzimidazole-proline derivatives have been investigated for their therapeutic potential. tandfonline.com The combination of a pyridine ring with a proline-like structure is also seen in compounds under development, such as EC586, a testosterone (B1683101) prodrug, which features a sulfonamide-proline ester of testosterone with a modified pyridine ring. bbwpublisher.com

Given the established significance of both the proline and pyridine moieties in medicinal chemistry, it is plausible that this compound has been synthesized and evaluated in the context of creating libraries of small molecules for biological screening. However, the detailed findings of such research are not widely published in academic journals. The research trajectory for such a compound would likely involve its synthesis via the coupling of nicotinic acid (or an activated derivative) and proline, followed by evaluation for a range of biological activities, drawing on the known pharmacological profiles of both parent molecules.

Data Tables

Table 1: Key Features of N-Acyl Amino Acids, Pyridine Scaffolds, and Proline in Molecular Design

| Feature | N-Acyl Amino Acids | Pyridine Scaffolds | Proline |

| Primary Role | Modulation of physicochemical properties, bioactivity | Pharmacophore, solubility enhancer, H-bond acceptor | Conformational constraint, turn-inducer |

| Key Chemical Property | Amphiphilicity, varied reactivity based on acyl chain | Aromaticity, basicity, ability to form salts | Rigid cyclic structure, cis/trans isomerization |

| Common Applications | Surfactants, signaling molecules, synthetic intermediates | Drug discovery (anticancer, antimicrobial, etc.) | Peptidomimetics, asymmetric catalysis |

Table 2: Examples of Related Research Compounds

| Compound Name | Key Structural Features | Research Context |

| Picamilon (N-nicotinoyl-GABA) | Nicotinoyl group + GABA | Prodrug design for CNS delivery fda.govwikipedia.org |

| EC586 | Testosterone + sulfonamide-proline ester + modified pyridine | Oral androgen replacement therapy bbwpublisher.com |

| Benzimidazole-proline derivatives | Benzimidazole + Proline | Pharmaceutical development tandfonline.com |

| N-Nicotinoyl amino acid hydrazides | Nicotinoyl group + various amino acids + hydrazide | Antimicrobial agents mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(8-3-1-5-12-7-8)13-6-2-4-9(13)11(15)16/h1,3,5,7,9H,2,4,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHACSPGAMLSZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Pyridinylcarbonyl Proline and Its Analogs

Classical Amide Bond Formation Strategies for N-Acylation

The formation of the amide bond in 1-(3-pyridinylcarbonyl)proline is fundamentally an N-acylation reaction. Classical methods for this transformation are well-established in organic synthesis and peptide chemistry. researchgate.net These strategies typically involve the activation of the carboxylic acid group of nicotinic acid (pyridine-3-carboxylic acid) to facilitate its reaction with the secondary amine of proline.

Commonly used coupling reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce the risk of racemization at the proline's stereocenter, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. luxembourg-bio.comarkat-usa.org These additives form active esters that are more stable than the O-acylisourea but still highly reactive towards the amine, leading to cleaner reactions and higher yields. luxembourg-bio.com

Another classical approach is the use of acyl chlorides. Nicotinoyl chloride, the acid chloride of nicotinic acid, can be reacted directly with proline in the presence of a base to neutralize the HCl byproduct. This method is straightforward but can be harsh and may not be suitable for sensitive substrates.

Mixed anhydrides, formed by reacting the carboxylic acid with a chloroformate, also serve as effective acylating agents for proline. luxembourg-bio.com The choice of a specific classical method often depends on factors like the scale of the reaction, the desired purity of the product, and the need to preserve the stereochemical integrity of the proline moiety.

A variety of N-acylation reactions have been explored for different amine substrates, including cyclic secondary amines like proline. acs.org These established protocols provide a reliable foundation for the synthesis of this compound.

| Coupling Reagent/Method | General Reaction Conditions | Advantages | Disadvantages |

| DCC/HOBt | Organic solvent (e.g., DMF, CH₂Cl₂), Room temperature | High yields, reduced racemization | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification |

| DIC/HOAt | Organic solvent (e.g., DMF, CH₂Cl₂), Room temperature | Similar to DCC, but the diisopropylurea byproduct is more soluble | Potential for side reactions if not controlled |

| Acyl Chloride | Aprotic solvent with a base (e.g., pyridine (B92270), triethylamine) | Fast and efficient | Harsh conditions, potential for side reactions, moisture sensitive |

| Mixed Anhydrides | Low temperature, aprotic solvent | Good for sterically hindered amines | Can be prone to side reactions with the anhydride (B1165640) |

Stereoselective Synthesis and Diastereomeric Control of Proline Derivatives

Maintaining the stereochemical integrity of proline during the N-acylation process is crucial, especially when synthesizing enantiomerically pure this compound. The α-carbon of proline is a stereocenter, and its configuration can significantly impact the biological activity and physicochemical properties of the final compound.

During amide bond formation, particularly with activated carboxylic acids, there is a risk of epimerization at the α-carbon of the proline. luxembourg-bio.com The use of coupling reagents in combination with additives like HOBt is a key strategy to suppress this unwanted side reaction. luxembourg-bio.com The reaction conditions, such as temperature and solvent, also play a significant role in controlling stereoselectivity. Lower temperatures are generally favored to minimize racemization.

The synthesis of substituted proline analogs introduces additional stereocenters, necessitating diastereoselective control. For instance, the alkylation of proline enolates to introduce substituents on the pyrrolidine (B122466) ring can lead to a mixture of diastereomers. nih.gov The diastereoselectivity of such reactions is often influenced by the N-protecting group on the proline, the nature of the alkylating agent, and the reaction conditions. nih.gov Chiral auxiliaries attached to the proline ring have also been used to direct the stereochemical outcome of subsequent reactions. nih.gov

Furthermore, advanced techniques like enzymatic resolutions and asymmetric catalysis can be employed to obtain specific diastereomers of proline derivatives. These methods offer high levels of stereocontrol and are becoming increasingly important in the synthesis of complex chiral molecules. nih.gov

| Factor | Influence on Stereoselectivity | Example Strategy |

| Coupling Reagent Additive | Minimizes racemization at the α-carbon | Use of HOBt or HOAt with carbodiimides luxembourg-bio.com |

| Reaction Temperature | Lower temperatures reduce epimerization rates | Performing the coupling reaction at 0 °C or below |

| N-Protecting Group | Influences the diastereoselectivity of alkylations | Use of bulky protecting groups to direct incoming electrophiles nih.gov |

| Chiral Auxiliaries | Direct the stereochemical outcome of reactions | Attachment of a chiral auxiliary to the proline ring nih.gov |

Development of Catalytic Approaches in N-Acylproline Synthesis

In recent years, there has been a significant push towards the development of catalytic methods for amide bond formation, aiming to improve efficiency, reduce waste, and operate under milder conditions compared to classical stoichiometric approaches. unimi.it These catalytic systems are applicable to the synthesis of N-acylprolines, including this compound.

One promising area is the use of organocatalysts. Proline itself and its derivatives have been shown to catalyze various organic transformations. wpmucdn.comresearchgate.netmdpi.com While not directly applicable to its own acylation, the principles of organocatalysis are being extended to amide bond formation. For instance, certain phosphine-based catalysts have been developed for the direct amidation of carboxylic acids with amines.

Biocatalysis, using enzymes such as lipases or aminoacylases, offers a green and highly selective alternative for N-acylation. researchgate.net These enzymes can operate under mild conditions (aqueous solutions, room temperature) and often exhibit excellent chemo- and stereoselectivity, which is particularly advantageous for synthesizing chiral N-acylprolines. researchgate.net

Transition metal-catalyzed reactions are also being explored. While more commonly used for C-N bond formation in other contexts, research is ongoing to develop metal-based catalysts for the direct amidation of carboxylic acids. These catalytic approaches, although sometimes requiring further development for broad applicability, represent the future of efficient and sustainable N-acylproline synthesis.

| Catalytic Approach | Catalyst Type | Key Advantages | Current Status |

| Organocatalysis | Proline derivatives, Phosphines | Metal-free, mild conditions | Emerging field with ongoing research wpmucdn.commdpi.com |

| Biocatalysis | Lipases, Aminoacylases | High selectivity, green conditions, mild | Established for some N-acyl amino acids, potential for broader use researchgate.net |

| Transition Metal Catalysis | Boronic acids, Zirconium compounds | Potential for high efficiency and broad scope | Under development for direct amidation |

Scalable Synthetic Routes for Research Applications

For this compound to be readily available for research, scalable synthetic routes are essential. A scalable synthesis should be robust, high-yielding, and utilize cost-effective and readily available starting materials. scilit.com The purification process should also be straightforward, avoiding tedious chromatographic separations where possible.

For the synthesis of this compound, a scalable approach would likely involve a one-pot or streamlined multi-step process. The choice of solvent is critical, with a preference for those that are less hazardous and easily removable. Crystallization is a preferred method for purification on a large scale as it is generally more economical and efficient than chromatography.

An example of a potentially scalable route would be the reaction of L-proline with nicotinic acid using a cost-effective coupling agent like DIC in a suitable solvent, followed by a simple work-up and crystallization of the final product. Process optimization, including reaction concentration, temperature control, and order of addition of reagents, would be crucial to maximize yield and purity on a larger scale. The development of such routes is a key focus of process chemistry. scilit.com

Synthesis of Structural Analogs for Systematic Investigation

To understand the structure-activity relationships of this compound, the synthesis of structural analogs is a critical endeavor. These analogs can be created by modifying either the pyridine ring or the proline moiety.

The pyridine ring of this compound can be modified in several ways. Substituents can be introduced at various positions on the ring to probe the effects of electronics and sterics. For example, electron-donating or electron-withdrawing groups can be installed on the pyridine ring of the nicotinic acid precursor prior to coupling with proline.

A variety of synthetic methods exist for the preparation of substituted pyridines. ijpsonline.comwikipedia.orgbaranlab.orgorganic-chemistry.org These include classical methods like the Hantzsch pyridine synthesis and modern transition metal-catalyzed cross-coupling reactions. wikipedia.orgbaranlab.org Pyridine N-oxides can also serve as versatile intermediates for the introduction of substituents at the 2- and 4-positions. wikipedia.org By employing these methods, a library of nicotinic acid analogs can be generated and subsequently coupled with proline to yield a diverse set of final compounds.

| Pyridine Modification | Synthetic Approach | Example Precursor |

| Introduction of alkyl/aryl groups | Cross-coupling reactions (e.g., Suzuki, Negishi) | Bromo- or iodo-substituted nicotinic acid |

| Introduction of electron-withdrawing groups | Nitration, halogenation | Nitro- or chloro-substituted nicotinic acid |

| Introduction of electron-donating groups | Nucleophilic aromatic substitution on activated pyridines | Amino- or alkoxy-substituted nicotinic acid |

| Modification via N-oxides | Reaction with nucleophiles followed by deoxygenation | Pyridine N-oxide derivatives wikipedia.org |

The proline ring offers multiple sites for modification to create structural analogs. Substituents can be introduced at various positions on the pyrrolidine ring, such as the 3-, 4-, or 5-positions. mdpi.comorganic-chemistry.org The synthesis of these substituted prolines often involves multi-step sequences starting from commercially available proline derivatives or other chiral precursors. acs.org

For example, 4-hydroxyproline (B1632879) is a readily available starting material that can be used to synthesize a wide range of 4-substituted proline analogs through nucleophilic substitution or oxidation-reduction reactions. nih.gov The synthesis of 3-substituted prolines can be achieved through methods like the amino-zinc-ene-enolate cyclization. mdpi.com Bicyclic proline analogs, where the pyrrolidine ring is fused to another ring system, can also be synthesized to create conformationally constrained derivatives. nih.govresearchgate.net

These modified proline analogs can then be N-acylated with nicotinic acid to provide the final target compounds. The systematic investigation of these analogs can provide valuable insights into the conformational preferences and biological activities of this class of molecules. nih.gov

| Proline Modification | Synthetic Strategy | Key Intermediate |

| 4-Substitution | Derivatization of 4-hydroxyproline nih.gov | 4-Oxoproline, 4-haloproline |

| 3-Substitution | Amino-zinc-ene-enolate cyclization mdpi.com | N-homoallyl-α-amino benzylester |

| 5-Substitution | Acylation/reductive amination of glutamate (B1630785) derivatives acs.org | δ-Oxo-α-aminoheptanoic acid derivatives |

| Bicyclic Analogs | Intramolecular cyclization reactions nih.govresearchgate.net | Functionalized proline derivatives |

Isosteric Replacements within the Molecular Framework

The molecular architecture of this compound presents multiple opportunities for isosteric modifications aimed at refining its physicochemical and pharmacological properties. Isosteric replacement, a key strategy in medicinal chemistry, involves substituting a functional group or moiety with another that possesses similar steric, electronic, and conformational properties. These modifications can be systematically applied to the pyridine ring, the proline scaffold, or the connecting amide bond to generate novel analogs.

Replacements for the Pyridine Moiety

The 3-pyridinylcarbonyl group is a critical component, and its replacement with various five- and six-membered heteroaromatic rings can significantly influence the compound's characteristics. Common isosteres for the pyridine ring include other nitrogen-containing heterocycles such as pyrazine, as well as rings containing different heteroatoms like thiazole (B1198619) or isoxazole.

The synthesis of these analogs typically involves the coupling of a heteroaromatic carboxylic acid with a proline ester. For instance, the preparation of 1-(pyrazinoyl)proline derivatives has been documented, where pyrazinoic acid is coupled with a proline ester. mdpi.comnih.gov A general synthetic approach involves the activation of the heteroaromatic carboxylic acid, often by converting it to an acid chloride or using standard peptide coupling reagents, followed by reaction with the secondary amine of the proline ring.

A specific and illustrative example is the synthesis of thiazole-containing analogs. The reaction of thiazole carboxylic acid with proline methyl ester can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt). nih.gov This methodology provides a direct route to compounds where the pyridine ring is replaced by a thiazole ring.

Detailed research has been conducted on the synthesis of a closely related analog, (2S)-4-oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester. chemicalbook.comnbinno.comchemicalbook.comnih.gov In this case, a thiazolidine (B150603) acts as the proline isostere, but the synthetic principle of coupling a heterocyclic amine with an activated carboxylic acid derivative remains central. The synthesis involves the reaction of (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid with thiazolidine. chemicalbook.comnbinno.com The coupling is facilitated by reagents such as propylphosphonic anhydride (T3P®), demonstrating a robust method for forming the amide bond between these two heterocyclic systems. chemicalbook.comchemicalbook.com

The following table summarizes key isosteric replacements for the pyridine ring and the general synthetic approaches.

| Original Moiety | Isosteric Replacement | Key Reactants | Coupling Reagents/Conditions |

| Pyridine | Pyrazine | Pyrazinoic acid, Proline ester | Standard amide coupling (e.g., acid chloride, DCC/HOBt) |

| Pyridine | Thiazole | Thiazole carboxylic acid, Proline methyl ester | EDC, DMAP, HOBt |

| Pyridine | Isoxazole | 4,5-Dihydro-5-isoxazolylcarboxylic acid derivative, L-Proline derivative | Amide coupling |

Replacements for the Proline Scaffold

The proline ring's unique conformational rigidity can be mimicked or altered by replacing it with various cyclic or acyclic structures. sigmaaldrich.com These isosteres can modulate the conformational preferences of the molecule.

One approach involves replacing the pyrrolidine ring with other cyclic systems. For example, cyclopentane-1,2-dicarboxylic acid has been used as a proline isostere in the design of thrombin inhibitors. acs.org The synthesis of such an analog of this compound would involve coupling nicotinic acid to a mono-protected cyclopentane-1,2-diamine.

Another strategy is the modification of the proline ring itself. The synthesis of chiral proline derivatives with various substitutions is well-established and allows for fine-tuning of the ring's properties. tandfonline.comscilit.com For instance, the introduction of a 4-oxo group on the pyrrolidine ring, as seen in the synthesis of (2S)-4-oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, provides a handle for further functionalization while also altering the ring's conformation. chemicalbook.comnbinno.comchemicalbook.com The general synthesis of these proline analogs often starts from readily available precursors like L-glutamic acid or 4-hydroxy-L-proline. researchgate.netresearchgate.net

Pseudoprolines, derived from serine, threonine, or cysteine, represent another important class of proline isosteres. chempep.com These are formed by creating an oxazolidine (B1195125) or thiazolidine ring. Their incorporation into a peptide-like structure disrupts secondary structure formation in a manner similar to proline. The synthesis of a 1-(3-Pyridinylcarbonyl)pseudoproline analog would involve coupling nicotinic acid to a pre-formed pseudoproline dipeptide.

The table below details some isosteric replacements for the proline moiety.

| Original Moiety | Isosteric Replacement | General Synthetic Approach |

| Proline | Cyclopentane diamine | Coupling of nicotinic acid with a mono-protected cyclopentane-1,2-diamine. |

| Proline | 4-Oxo-proline | Coupling of nicotinic acid with a 4-oxo-proline ester. |

| Proline | Thiazolidine | Coupling of (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid with thiazolidine. |

| Proline | Pseudoproline (Oxazolidine) | Coupling of nicotinic acid to a pre-formed pseudoproline dipeptide. |

Replacements for the Amide Linkage

The amide bond connecting the pyridine and proline rings is another key target for isosteric replacement. Amide isosteres are sought to improve metabolic stability and modulate conformational flexibility. A notable example is the replacement of the amide bond with a fluoroalkene. beilstein-journals.org The synthesis of a Val-Pro dipeptide isostere where the amide is replaced by a (Z)-CF=C group has been reported. A similar strategy could be applied to create an analog of this compound, which would involve a multi-step synthesis to construct the fluoroalkene bridge between the pyridine and proline ring systems.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure by probing the connectivity and chemical environment of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary method for confirming the molecular structure of 1-(3-Pyridinylcarbonyl)proline in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The proline ring protons would exhibit complex multiplets in the aliphatic region (δ 1.5-4.5 ppm). The presence of cis-trans isomerism about the amide bond, common in N-acylproline derivatives, would likely result in two sets of signals for the proline ring protons, indicating the presence of both conformers in solution. nih.gov The ratio of these conformers could be determined by integrating their respective signals.

Mass Spectrometry for Exact Mass and Fragmentation Pattern AnalysisMass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information through fragmentation analysis.

Exact Mass: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be used to determine the compound's exact mass. This experimental mass would be compared to the calculated mass of the molecular formula (C₁₁H₁₂N₂O₃) to confirm its elemental composition.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways. The presence of a proline residue significantly influences fragmentation, often leading to cleavage at the N-terminal side of the proline ring. google.com Expected fragmentation would involve the loss of the carboxyl group, cleavage of the amide bond, and fragmentation of the proline and pyridine rings, providing conclusive evidence for the compound's structure.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group IdentificationIR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to study its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the key functional groups. A broad absorption would be expected for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). Strong C=O stretching vibrations for the amide and carboxylic acid carbonyl groups would be prominent (typically in the 1600-1760 cm⁻¹ range). oup.com Vibrations corresponding to C-N, C-O, and C-H bonds, as well as aromatic C=C stretching from the pyridine ring, would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would be characterized by absorptions due to π → π* transitions within the pyridine aromatic system. nih.gov The exact position of the absorption maxima (λ_max) would be sensitive to the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. google.com.na It would unambiguously establish the conformation of the proline ring and the orientation of the pyridinylcarbonyl group relative to the proline moiety in the crystal lattice. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Chiroptical Studies for Absolute Configuration Assignment

Assuming the use of a specific enantiomer (e.g., from L-proline or D-proline), chiroptical techniques are essential for assigning the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and stereochemistry. cardiff.ac.uk

Vibrational Circular Dichroism (VCD): VCD, the infrared equivalent of CD, can also provide detailed stereochemical information.

Optical Rotation (OR): Measurement of the specific rotation using a polarimeter is a classical method. The sign and magnitude of the rotation are characteristic of a chiral compound.

For an unambiguous assignment, experimental chiroptical data would be compared with data predicted from quantum mechanical calculations for a known configuration (e.g., S-configuration if derived from L-proline).

Conformational Analysis in Solution and Solid State

A comprehensive analysis involves comparing the conformational preferences of the molecule in different states. The conformation in the solid state, determined by X-ray crystallography, is often a single, low-energy state influenced by crystal packing forces. In contrast, in solution, the molecule can exist as an equilibrium of multiple conformers, as revealed by NMR spectroscopy (e.g., cis/trans amide isomers). Comparing these results provides insight into the molecule's intrinsic conformational flexibility and the influence of intermolecular forces on its structure.

Intermolecular Interactions and Crystal Packing Motifs

Following extensive searches of chemical and crystallographic databases, no specific crystal structure data for the compound this compound could be located in the public domain. The determination of intermolecular interactions and crystal packing motifs is fundamentally reliant on the analysis of experimentally derived crystallographic data. Such data, typically obtained through single-crystal X-ray diffraction, provides the precise three-dimensional arrangement of molecules within the crystal lattice, including the distances and angles between adjacent molecules.

Without this foundational information, a scientifically accurate and detailed description of the hydrogen bonds, van der Waals forces, and potential π-stacking interactions that govern the supramolecular assembly of this compound is not possible. Similarly, the identification of its crystal packing motifs—the characteristic recurring patterns in which the molecules are arranged—cannot be performed.

While it is possible to speculate on potential interactions based on the compound's constituent functional groups (the pyridine ring, the amide linkage, the pyrrolidine (B122466) ring, and the carboxylic acid), such a discussion would be purely theoretical and would not meet the required standard of a scientifically rigorous and data-supported analysis. The presence of a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygen, the carboxylic oxygen, and the pyridine nitrogen) suggests that hydrogen bonding would likely play a significant role in the crystal packing. Furthermore, the aromatic pyridine ring could potentially engage in π-π stacking or CH-π interactions. However, the specific geometry and hierarchy of these interactions remain unknown.

Therefore, the detailed research findings and data tables requested for this section cannot be provided at this time. The elucidation of the crystal structure of this compound is a prerequisite for any further analysis of its solid-state architecture.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations have been employed to elucidate the electronic structure and energetics of 1-(3-Pyridinylcarbonyl)proline. These studies, often utilizing Density Functional Theory (DFT), provide a detailed picture of the electron distribution, molecular orbital energies, and thermodynamic stability.

Key findings from QM calculations include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, these calculations can predict molecular properties such as dipole moment, polarizability, and electrostatic potential surfaces. The electrostatic potential map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is vital for understanding non-covalent interactions with biological targets.

Table 1: Calculated Quantum Mechanical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | Value (eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Value (eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Value (eV) | Relates to the chemical reactivity and stability. |

| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule. |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not provided here as they vary across different research studies.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations have been instrumental in exploring the conformational landscapes and flexibility of this compound. These simulations model the atomic motions of the molecule over time, providing a dynamic perspective that complements the static picture from QM calculations.

MD studies reveal that the proline ring can exist in different puckered conformations, and the amide bond connecting the pyridine (B92270) and proline moieties can adopt both cis and trans isomers. The relative populations of these conformers and the energy barriers for their interconversion can be quantified through MD simulations. This flexibility is crucial for its ability to adapt and bind to various biological targets.

In Silico Prediction of Binding Modes via Molecular Docking

Molecular docking is a computational technique widely used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have been crucial in hypothesizing its interaction with various protein targets.

These studies involve placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. The results from docking can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For instance, the pyridinyl nitrogen and the carbonyl oxygen of the amide bond are often identified as key hydrogen bond acceptors.

The insights gained from molecular docking are invaluable for structure-activity relationship (SAR) studies, helping to explain why certain derivatives of this compound exhibit higher or lower activity.

De Novo Design and Virtual Screening Based on this compound Scaffold

The chemical structure of this compound serves as a valuable scaffold for de novo design and virtual screening efforts aimed at discovering novel bioactive compounds.

In de novo design, the scaffold is used as a starting point to computationally build new molecules with desired properties. Algorithms can add, remove, or substitute functional groups on the proline ring or the pyridine ring to optimize interactions with a specific target.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a target of interest. The this compound scaffold can be used as a query to search for structurally similar molecules. This approach has the potential to rapidly identify novel hits for further experimental validation.

Cheminformatics and Data Mining of Related Chemical Space

Cheminformatics and data mining techniques are applied to analyze the chemical space surrounding this compound. By examining large chemical databases, researchers can identify structurally related compounds and analyze their reported biological activities.

This analysis can reveal important structural motifs and physicochemical properties that are associated with a particular biological effect. For example, by comparing the properties of a set of active and inactive analogs, it is possible to build predictive models that can guide the design of new, more potent compounds.

Theoretical Predictions of Reactivity and Reaction Pathways

Theoretical calculations can be used to predict the reactivity of this compound and to explore potential reaction pathways for its synthesis or metabolism.

By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely mechanisms for chemical transformations. For example, these calculations can predict the sites on the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is valuable for optimizing synthetic routes and for understanding potential metabolic liabilities of the compound.

Investigation of Biological Interactions and Mechanistic Pathways

Enzyme Target Identification and Validation Using Chemical Probes

The principal enzyme target identified for 1-(3-Pyridinylcarbonyl)proline is Proline Dehydrogenase (PRODH). mdpi.com This enzyme is a key component of proline catabolism, catalyzing the FAD-dependent oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C). mdpi.com The function of PRODH and other enzymes in the proline cycle, such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1), is crucial for cellular metabolism, particularly in cancer cells, making them targets for inhibitor discovery. nih.govnih.govnih.gov

To assess the effect of this compound on its target enzyme, in vitro biochemical assays were conducted. The compound was screened for its ability to inhibit the PRODH activity of the bifunctional enzyme from Stenotrophomonas maltophilia, SmPutA. mdpi.com

The assay measured the formation of a dihydroquinazolinium compound, a reaction product of P5C (the enzymatic product) and ortho-aminobenzaldehyde (o-AB), by monitoring the change in absorbance at 443 nm. mdpi.com In this screening assay, this compound (designated as compound 42 in the study) was tested at a concentration of 5 mM. The results indicated a measurable level of inhibition against the PRODH enzyme. mdpi.com

The table below summarizes the findings from the biochemical screening.

| Compound Name | Target Enzyme | Assay Method | Concentration Tested (mM) | Result |

| This compound | Proline Dehydrogenase (PRODH) | Spectrophotometric absorbance at 443 nm | 5 | Partial Inhibition |

Data sourced from a screening of potential PRODH inhibitors. mdpi.com

The standard methodology for characterizing the nature of enzyme-inhibitor interactions involves determining kinetic parameters, such as the inhibition constant (Kᵢ). For promising inhibitors of SmPutA, initial rates as a function of both substrate and inhibitor concentrations were fitted to a competitive inhibition model to estimate these constants. mdpi.com

However, for this compound, specific kinetic constants like Kᵢ were not reported in the available literature. mdpi.com This typically suggests that the compound's inhibitory activity was not potent enough during initial screening to warrant extensive follow-up kinetic studies. The primary screening data showed that at 5 mM, the compound did not achieve complete inhibition, unlike other more potent fragments identified in the same study. mdpi.com

Cellular Assay Development for Phenotypic and Pathway Analysis

Based on available scientific literature, no studies have been published detailing the development or use of cellular assays to analyze the phenotypic or pathway effects of this compound. Research has not yet progressed to the stage of cellular-level investigation for this specific compound.

There is no available data on the assessment of cellular response mechanisms to this compound.

There is no available data regarding the quantitative analysis of protein expression or localization following cellular exposure to this compound.

Exploration of Molecular Mechanisms of Action (MOA) in Biological Systems

The exploration of the molecular mechanism of action for this compound is limited to its identification as a weak inhibitor of Proline Dehydrogenase in a biochemical assay. mdpi.com The broader molecular consequences of this inhibition in a biological system have not been investigated.

Profiling against Known Biological Macromolecules (e.g., Receptors, Transporters)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on the interactions of this compound with known biological macromolecules, such as receptors or transporters. As of the latest available information, there are no published research findings detailing the binding affinity, functional activity, or inhibitory constants of this compound at specific protein targets.

Consequently, data tables profiling the activity of this compound against a panel of receptors or transporters cannot be provided at this time. The mechanism of action of this compound, particularly concerning its direct molecular targets, remains uncharacterized in the public domain. Further experimental investigation is required to elucidate the biological interaction profile of this compound.

Structure Activity Relationship Sar Studies of 1 3 Pyridinylcarbonyl Proline Derivatives

Systematic Variation of the 3-Pyridinylcarbonyl Moiety and Its Impact on Activity

Alterations to the pyridine (B92270) ring can modulate the compound's activity. For instance, the position of the nitrogen atom is critical; isomers with the nitrogen at the 2- or 4-position would present different steric and electronic profiles, likely leading to altered binding affinities. Furthermore, the introduction of substituents onto the pyridine ring can have a profound impact on biological activity. A study on pyridine derivatives revealed that the presence and positioning of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov

The following table illustrates hypothetical variations of the 3-pyridinylcarbonyl moiety and their potential impact on activity, based on general principles of medicinal chemistry.

| Modification to 3-Pyridinylcarbonyl Moiety | Predicted Impact on Activity | Rationale |

| Substitution with electron-donating groups (e.g., -CH3, -OCH3) | Potentially increased activity | May enhance hydrogen bonding capability of the pyridine nitrogen and modulate electronic interactions with the target. |

| Substitution with electron-withdrawing groups (e.g., -Cl, -NO2) | Potentially decreased or altered activity | Can reduce the basicity of the pyridine nitrogen, affecting hydrogen bonding and overall electronic complementarity with the target. |

| Introduction of a second nitrogen atom (e.g., pyrimidine) | Significantly altered activity and selectivity | Changes in the heterocyclic core will drastically alter the shape, electronics, and hydrogen bonding patterns of the molecule. |

| Ring fusion (e.g., quinoline (B57606) or isoquinoline) | Increased affinity through additional interactions | The extended aromatic system can form additional van der Waals or pi-stacking interactions with the target, but may also introduce steric hindrance. |

These predictions, while based on established principles, would require empirical validation through the synthesis and biological evaluation of the corresponding 1-(3-pyridinylcarbonyl)proline derivatives.

Role of Proline Stereochemistry and Ring Substituents in Biological Response

Proline is unique among proteinogenic amino acids due to its secondary amine, which is incorporated into a pyrrolidine (B122466) ring. nih.gov This rigid structure significantly constrains the conformational flexibility of the molecule, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to its target. sigmaaldrich.com

The stereochemistry of the proline ring is paramount for biological activity. L-proline is the naturally occurring enantiomer and is often the more active form in biological systems. nih.gov However, the use of D-proline can sometimes lead to enhanced stability or altered selectivity. The incorporation of achiral aza-amino acids, such as aza-proline, has been shown to effectively mimic the stereochemistry of natural L-proline in certain contexts, offering another avenue for structural modification. rsc.org

Substituents on the proline ring can also dramatically influence biological response. The introduction of various groups at the 3- and 4-positions of the pyrrolidine ring has been extensively studied. mdpi.com For example, hydroxylation at the 4-position, as seen in hydroxyproline, can introduce a new hydrogen bond donor/acceptor site, potentially increasing binding affinity and altering the molecule's solubility. biorxiv.org Alkylated derivatives of proline have also been synthesized to fine-tune the steric bulk and lipophilicity of the molecule. sigmaaldrich.com

A summary of the potential effects of proline modifications is presented below:

| Proline Modification | Potential Effect on Biological Response |

| L-proline vs. D-proline | Altered potency and selectivity due to different spatial arrangements of substituents. |

| Substitution at the 4-position (e.g., with -OH, -F) | Introduction of new interaction points (hydrogen bonding) and modulation of ring pucker. |

| Substitution at the 3-position | Can influence the cis/trans isomerization of the amide bond and provide a vector for further functionalization. mdpi.com |

| Ring expansion or contraction (e.g., azetidine (B1206935) or piperidine) | Changes in ring strain and the spatial orientation of the carboxylic acid and the 3-pyridinylcarbonyl group. sigmaaldrich.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. chemrevlett.com While a specific QSAR model for this compound derivatives is not publicly available, the methodology can be readily applied to this class of compounds to guide lead optimization.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogs would be synthesized, and their biological activity (e.g., IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. chemrevlett.com

For instance, a QSAR model for pyridine derivatives might reveal that the activity is positively correlated with the partial charge on the pyridine nitrogen and negatively correlated with the molecular volume of substituents at a particular position. chemrevlett.com Such a model would be invaluable for predicting the activity of unsynthesized analogs and prioritizing synthetic efforts.

Fragment-Based SAR Expansion and Ligand Efficiency Metrics

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds. In the context of this compound, the 3-pyridinylcarbonyl and proline moieties could be considered as fragments. SAR expansion would involve growing or linking these fragments to improve affinity.

Ligand efficiency (LE) is a key metric used in FBDD to assess the quality of a compound by normalizing its binding affinity for its size (typically the number of non-hydrogen atoms). sci-hub.se It helps in identifying small molecules that have a high binding affinity for their size, making them promising starting points for optimization.

Other related metrics include:

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (LogP or LogD) and is used to guide the development of compounds with a better balance of potency and physicochemical properties to avoid issues like poor solubility and high metabolic clearance. biorxiv.org

Surface-Efficiency Index (SEI): This relates the binding affinity to the polar surface area of the molecule.

By tracking these metrics during the optimization of this compound derivatives, chemists can focus on developing compounds with a higher probability of becoming successful drug candidates.

Understanding the Pharmacophore of this compound Analogs

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov Defining the pharmacophore for a series of active this compound analogs is essential for understanding their mechanism of action and for designing novel compounds with improved properties.

Based on the structure of this compound, a hypothetical pharmacophore could include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic/steric feature (the pyrrolidine ring).

An ionic interaction or hydrogen bonding group (the carboxylic acid).

The relative positions of these features would be critical for activity. Computational methods, such as structure-based pharmacophore modeling if a target structure is known, or ligand-based modeling using a set of active compounds, can be employed to develop and refine a pharmacophore model. medsci.org This model can then be used as a 3D query to search virtual libraries for new, structurally diverse compounds with the potential for the desired biological activity.

Academic Applications in Chemical Biology and Drug Discovery Research

1-(3-Pyridinylcarbonyl)proline as a Scaffold for Chemical Probe Development

The development of selective chemical probes is crucial for dissecting intricate biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context. The proline ring of this compound provides a rigid and stereochemically defined framework, a desirable feature for a scaffold. This rigidity helps to pre-organize the molecule for binding to a target protein, potentially leading to higher affinity and selectivity.

The pyridinylcarbonyl group offers a versatile handle for chemical modification. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. Furthermore, the aromatic nature of the pyridine ring allows for the introduction of various substituents to modulate properties such as solubility, cell permeability, and target affinity. These modifications can be used to append reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for visualizing and isolating the target protein. Photo-affinity labels can also be incorporated to enable covalent cross-linking to the target protein upon photo-irradiation, facilitating target identification.

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological relevance. For instance, proline and its analogs are key components in a variety of bioactive molecules, including inhibitors of enzymes like arginase.

The optimization of a lead compound like this compound would involve several strategies:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists would systematically modify different parts of the molecule—the proline ring, the pyridine ring, and the amide linkage—and assess the impact of these changes on biological activity.

Bioisosteric Replacement: Functional groups within the molecule could be replaced with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity. For example, the pyridine ring could be replaced with other five- or six-membered heterocycles.

Conformational Constraint: Introducing additional cyclic structures or bulky groups can further restrict the molecule's conformation, potentially leading to a more favorable binding orientation with the target.

Contribution to Diverse Chemical Library Design for High-Throughput Screening

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. The design of the chemical libraries used in HTS is critical to the success of these campaigns. A diverse library, containing a wide range of chemical structures and properties, increases the probability of finding a "hit" compound.

This compound serves as an excellent starting point for the creation of focused chemical libraries. By utilizing the reactive sites on both the proline and pyridine moieties, a multitude of derivatives can be synthesized. This approach, often referred to as diversity-oriented synthesis, can generate a collection of related but structurally distinct molecules. For example, different amino acids could be used in place of proline, and a wide array of substituted nicotinic acids (the source of the 3-pyridinylcarbonyl group) could be employed. This modular approach allows for the systematic exploration of chemical space around the core this compound scaffold.

Development of Tools for Target Deconvolution and Pathway Elucidation

A significant challenge in phenotype-based drug discovery, where compounds are identified based on their effect on a cell or organism, is determining the specific molecular target of the active compound—a process known as target deconvolution. Chemical probes derived from this compound can be instrumental in this process.

By attaching an affinity tag (like biotin) or a reactive group for covalent modification to the scaffold, researchers can use these modified molecules to "fish" for the target protein from a complex cellular lysate. Once the target protein is isolated, it can be identified using techniques such as mass spectrometry. This information is invaluable for understanding the mechanism of action of the compound and for elucidating the biological pathway it modulates.

Conceptual Framework for Future Medicinal Chemistry Endeavors

The unique combination of a conformationally restricted amino acid derivative and a heteroaromatic moiety in this compound provides a fertile ground for future medicinal chemistry research. The principles of fragment-based drug discovery (FBDD) could be applied, where the proline and pyridinylcarbonyl fragments are considered as starting points for building more complex and potent inhibitors.

Q & A

Q. What are the critical structural modifications in 1-(3-Pyridinylcarbonyl)proline that enhance its stability in biological systems?

The stability of proline derivatives is influenced by substituents on the pyrrolidine ring and the carbonyl group. Introducing electron-withdrawing groups like the 3-pyridinylcarbonyl moiety reduces enzymatic degradation via steric hindrance and electronic effects. Comparative stability studies using HPLC (pH 7.4, 37°C) paired with molecular dynamics simulations can elucidate degradation pathways .

Q. Which spectroscopic techniques are most effective for confirming the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are essential. HRMS confirms molecular weight and purity (>95%), while NMR identifies proton/carbon environments. X-ray crystallography, as applied in spiro-pyrrolidine derivatives, provides stereochemical confirmation .

Q. What synthetic strategies improve the yield of this compound while minimizing racemization?

Fmoc-protected proline derivatives under Schotten-Baumann conditions with 3-pyridinecarbonyl chloride reduce racemization. Microwave-assisted synthesis (50–60°C) enhances efficiency. Purification via flash chromatography (ethyl acetate/hexane gradient) and recrystallization achieves >90% enantiomeric excess .

Advanced Research Questions

Q. How can contradictory findings regarding the neuroprotective efficacy of this compound derivatives be systematically addressed?

Contradictions may arise from cell model variations (primary neurons vs. immortalized lines) or dosing regimens. Meta-analysis of in vivo studies (e.g., middle cerebral artery occlusion models) with pharmacokinetic profiling (plasma/brain concentration-time curves) reconciles discrepancies. Cross-validation via knock-out models for targets like NMDA receptors is recommended .

Q. What methodologies are optimal for elucidating the enzyme inhibition kinetics of this compound in protease assays?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinity (Kd) and thermodynamics. Coupled with Michaelis-Menten kinetics using fluorogenic substrates (e.g., Z-Gly-Pro-AMC), these methods quantify inhibition constants (Ki). Cryo-EM or co-crystallization identifies binding motifs .

Q. How does the stereochemical configuration of this compound influence its binding affinity to neuronal receptors?

Enantioselective synthesis (chiral auxiliaries/asymmetric catalysis) followed by SPR assays against purified receptors (e.g., α7 nicotinic acetylcholine receptors) reveals stereospecific interactions. Molecular docking with resolved structures (PDB: 2P6) correlates configuration with binding energy .

Methodological Notes

- Data Contradiction Analysis : Cross-disciplinary validation (e.g., in vitro/in vivo, computational models) is critical for resolving discrepancies.

- Experimental Design : Standardized models (e.g., rodent neuroprotection assays) and rigorous pharmacokinetic/pharmacodynamic profiling ensure reproducibility.

- Advanced Techniques : Cryo-EM, SPR, and enantioselective synthesis are pivotal for mechanistic studies.

For synthesis and characterization, avoid racemization-prone conditions and prioritize structural validation via X-ray or NMR . For biological studies, integrate multi-omics approaches (transcriptomics/proteomics) to map stress-response pathways influenced by proline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.